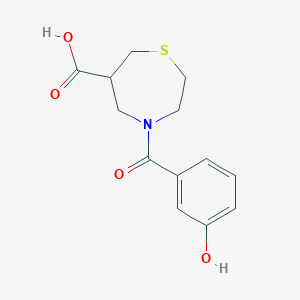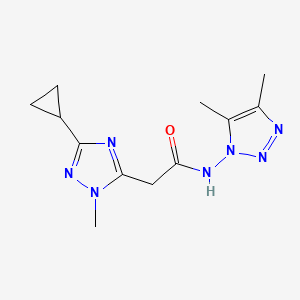![molecular formula C19H20N2O2 B7409620 1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone](/img/structure/B7409620.png)
1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzoyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where the piperidine ring acts as a nucleophile attacking the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include using high-pressure reactors for hydrogenation and employing continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial properties.
2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone: Exhibits high affinity toward sigma receptors.
Uniqueness
1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone is unique due to its specific combination of a piperidine ring, a pyridine ring, and a benzoyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(2-pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(22)15-8-12-21(13-9-15)19(23)18-5-3-2-4-17(18)16-6-10-20-11-7-16/h2-7,10-11,15H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZFMVJMRYNBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B7409538.png)
![3,5-Bis(difluoromethyl)-1-(6-oxaspiro[4.5]decan-9-yl)pyrazole](/img/structure/B7409546.png)
![1-(5-Oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)piperidine-3-carboxylic acid](/img/structure/B7409555.png)
![[4-fluoro-3-[(3S)-3-fluoropyrrolidine-1-carbonyl]phenyl]-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B7409560.png)
![3-[[3-(N,S-dimethylsulfonimidoyl)phenyl]carbamoyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7409573.png)

![3-[(1-Benzylpiperidin-3-yl)methylcarbamoyl]-4-chlorobenzoic acid](/img/structure/B7409581.png)
![2-cyclopropyl-1-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]piperidin-4-one](/img/structure/B7409591.png)
![1-[(2S,5S)-2,5-bis(hydroxymethyl)pyrrolidin-1-yl]-4-naphthalen-2-ylbutane-1,4-dione](/img/structure/B7409599.png)
![5-ethyl-N-[2-[1-(methylsulfanylmethyl)cyclopropyl]ethyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7409613.png)
![2-bromo-3-ethyl-N-[2-methyl-1-[methyl(propyl)amino]propan-2-yl]imidazole-4-carboxamide](/img/structure/B7409624.png)

![2-cyclopropyl-N-methyl-6-oxo-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1H-pyrimidine-5-carboxamide](/img/structure/B7409642.png)

